
4-Cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol is an organic compound with the molecular formula C14H22O4. This compound is a diester, formed by the esterification of 4-cyclohexene-1,2-dicarboxylic acid with 2,2-dimethyl-1,3-propanediol. It is used in various chemical processes and has applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol typically involves a Diels-Alder reaction. This reaction is carried out between 1,3-butadiene and maleic anhydride to produce 4-cyclohexene-cis-1,2-dicarboxylic anhydride . The anhydride is then hydrolyzed to form 4-cyclohexene-cis-1,2-dicarboxylic acid . The final step involves esterification with 2,2-dimethyl-1,3-propanediol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The Diels-Alder reaction is conducted in large reactors, and the subsequent hydrolysis and esterification steps are optimized for high yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Cyclohexene-1,2-dicarboxylic acid.
Reduction: 4-Cyclohexene-1,2-dicarboxylic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 4-cyclohexene-1,2-dicarboxylate
- 4-Cyclohexene-cis-1,2-dicarboxylic anhydride
- 4-Cyclohexene-1,2-dicarboxylic acid, 4-chloro, dimethyl ester
Uniqueness
4-Cyclohexene-1,2-dicarboxylic acid, ester with 2,2-dimethyl-1,3-propanediol is unique due to its specific esterification with 2,2-dimethyl-1,3-propanediol, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required.
Propriétés
Numéro CAS |
68071-05-6 |
|---|---|
Formule moléculaire |
C13H20O5 |
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
6-(3-hydroxy-2,2-dimethylpropoxy)carbonylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C13H20O5/c1-13(2,7-14)8-18-12(17)10-6-4-3-5-9(10)11(15)16/h3-4,9-10,14H,5-8H2,1-2H3,(H,15,16) |
Clé InChI |
KCUGXVQRQBKXBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)COC(=O)C1CC=CCC1C(=O)O |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


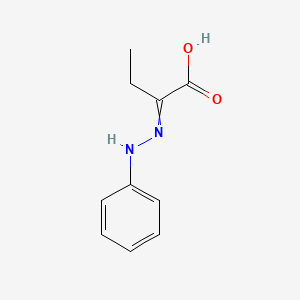
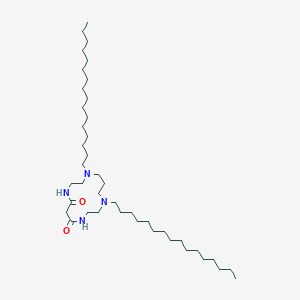
![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)
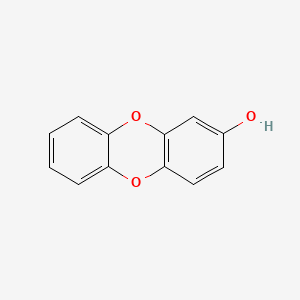
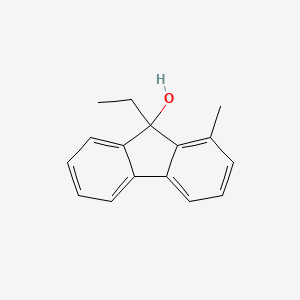
![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)

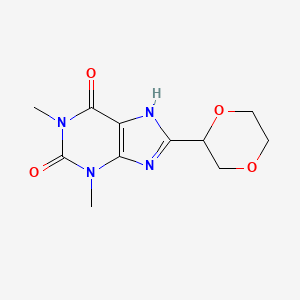

![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
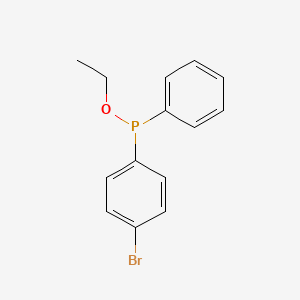
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)
